Schistosoma mansoni HDAC8 Inhibition: 7‑Fold Greater Potency than Human HDAC8
2‑Amino‑6‑chloro‑4‑fluorobenzamide demonstrates a marked selectivity for the parasitic HDAC8 enzyme (Schistosoma mansoni) over the human ortholog. In fluorescence‑based enzymatic assays using Fluor de Lys substrate, the compound exhibits an IC₅₀ of 110 nM against S. mansoni HDAC8, compared with an IC₅₀ of 780 nM against recombinant human HDAC8 [1]. This 7‑fold difference in potency is a direct reflection of the compound's unique substitution pattern, which appears to favor binding to the parasite enzyme's active site.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 110 nM (S. mansoni HDAC8) |
| Comparator Or Baseline | IC₅₀ = 780 nM (human HDAC8) |
| Quantified Difference | 7.1‑fold higher potency against the parasite enzyme |
| Conditions | Fluor de Lys substrate, 90‑minute incubation, fluorescence detection |
Why This Matters
This selectivity profile provides a scientific rationale for prioritizing 2‑amino‑6‑chloro‑4‑fluorobenzamide as a starting scaffold for antiparasitic drug development, as it offers a quantifiable therapeutic window over the human enzyme.
- [1] BindingDB. BDBM50578958 (CHEMBL4849600): 2-Amino-6-chloro-4-fluorobenzamide. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578958 View Source
